6-Methoxy Substitution Enables Potent Antiproliferative Activity in HeLa and HT-29 Cancer Cell Lines
Derivatives synthesized from 6-methoxybenzo[b]thiophene common intermediate demonstrate potent antiproliferative activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (HT-29) cell lines. Compound 3a, bearing a phenyl ring at the 2-position of the 3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene scaffold, exhibited IC50 values of 0.23 μM against HeLa cells and 0.06 μM against HT-29 cells. In comparison, the reference compound CA-4 (combretastatin A-4) showed IC50 values of 1.2 μM (HeLa) and 0.8 μM (HT-29) under identical assay conditions, representing a 5.2-fold and 13.3-fold improvement in potency, respectively [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 3a (6-methoxybenzo[b]thiophene derivative): HeLa IC50 = 0.23 μM; HT-29 IC50 = 0.06 μM |
| Comparator Or Baseline | CA-4 (combretastatin A-4): HeLa IC50 = 1.2 μM; HT-29 IC50 = 0.8 μM |
| Quantified Difference | 5.2-fold improvement against HeLa; 13.3-fold improvement against HT-29 |
| Conditions | Human cervical carcinoma HeLa cells; human colon adenocarcinoma HT-29 cells; in vitro cytotoxicity assay |
Why This Matters
This 5- to 13-fold potency advantage validates the 6-methoxybenzo[b]thiophene scaffold as a superior starting point for developing tubulin-targeting anticancer agents compared to non-benzo[b]thiophene chemotypes.
- [1] Romagnoli R, Preti D, Hamel E, Bortolozzi R, Viola G, Brancale A, Ferla S, Morciano G, Pinton P. Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents. Bioorg Chem. 2021;112:104919. View Source
